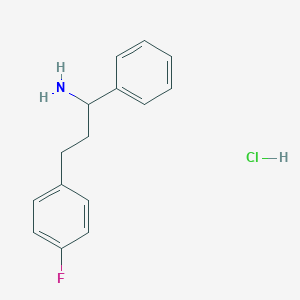
3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride” is an organic compound containing a fluorophenyl group, a phenyl group, and a propan-1-amine group. The presence of these groups suggests that the compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of the fluorophenyl and phenyl groups. These aromatic groups can participate in π-π stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group might be able to act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Properties
3-(4-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride has been a subject of interest in the synthesis of chemically novel entities and the study of their molecular properties. For instance, its derivatives have been synthesized and evaluated for their potential as ligands in targeted protein degradation. The modifications of proline, including hydroxylation and fluorination, alter molecular recognition by biological systems, showcasing the compound's significance in medicinal chemistry (Testa et al., 2018).
Histochemical Applications
In histochemistry, derivatives of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride have been utilized to enhance fluorescence in the detection of certain amines and amino acids. This has allowed for more sensitive and specific detection of these compounds in biological samples, contributing to our understanding of their distribution and function within tissues (Björklund & Stenevi, 1970).
Pharmaceutical Research
In pharmaceutical research, the compound and its derivatives have been explored for their potential therapeutic applications. This includes the synthesis of novel compounds with potential neuroprotective properties for the treatment of conditions like ischemic stroke. The specificity of interaction with biological targets, such as the NMDA receptor, highlights its utility in designing more effective therapeutic agents (Moe et al., 1999).
Analytical Chemistry
The compound has also found applications in analytical chemistry, where it has been used in the development of methods for the gas chromatographic analysis of amine mixtures. This is particularly useful in the quality control and formulation analysis of pharmaceutical products, ensuring the correct dosage and purity of drug formulations (Hishta & Lauback, 1969).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13;/h1-7,9-10,15H,8,11,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMGDLINIFQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2759672.png)
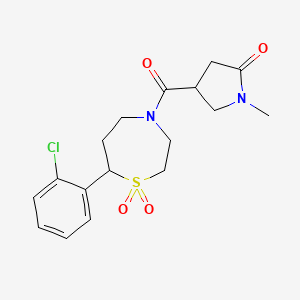
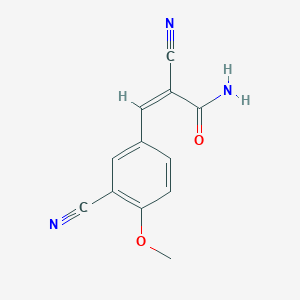
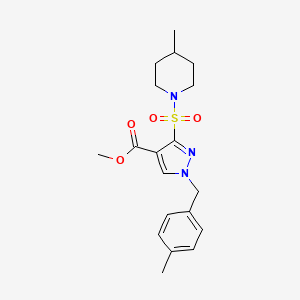
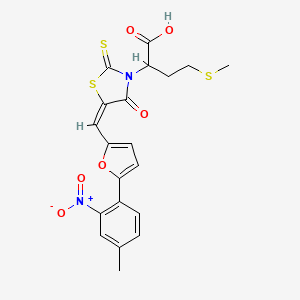

![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)
![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)
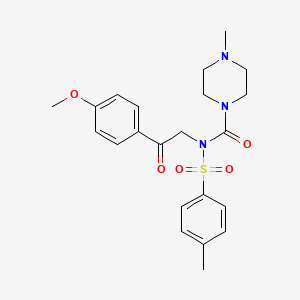
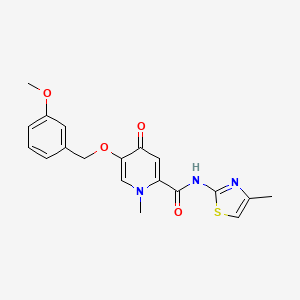
![Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)
![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)